molecular formula C15H17NO3 B8670133 Ethyl 2-methyl-2-[(quinolin-8-yl)oxy]propanoate CAS No. 88350-05-4

Ethyl 2-methyl-2-[(quinolin-8-yl)oxy]propanoate

Cat. No. B8670133
CAS RN: 88350-05-4
M. Wt: 259.30 g/mol
InChI Key: ZDVSDDYLDNVGBC-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a solution of compound NaH (248 mg, 10.2 mmol) in DMF (10 mL) was added quinolin-8-ol (500 mg, 3.44 mmol) at 28° C. After stirring for 5 minutes, ethyl 2-bromo-2-methylpropanoate (806 mg, 4.13 mmol) was added and the reaction mixture was stirred for an additional 16 h at 28° C. until the reaction was complete by TLC. The mixture was then diluted with water (50 mL) and extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the crude product (400 mg, 44.8%) as colorless oil which was used in next step without further purification.
Name
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
806 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
44.8%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[OH:13])[CH:6]=[CH:5][CH:4]=1.Br[C:15]([CH3:22])([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C.O>[CH3:21][C:15]([O:13][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[N:3]=[CH:4][CH:5]=[CH:6]2)([CH3:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
248 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
806 mg
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 16 h at 28° C. until the reaction
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C(=O)OCC)(C)OC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 44.8%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.